2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-CHLOROBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a benzoxathiol ring system, which is fused with a phenyl group and a chlorobenzoate moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-CHLOROBENZOATE typically involves the following steps:
Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Chlorobenzoate Moiety: The chlorobenzoate group is attached through esterification reactions, often using chlorobenzoic acid and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens, nitrating agents, or sulfonating agents for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-CHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLPROPANOATE
- 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL BENZOATE
- 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE
Uniqueness
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-CHLOROBENZOATE is unique due to the presence of the chlorobenzoate moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H11ClO4S |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 3-chlorobenzoate |
InChI |
InChI=1S/C20H11ClO4S/c21-14-8-4-7-13(9-14)19(22)24-15-10-16(12-5-2-1-3-6-12)18-17(11-15)26-20(23)25-18/h1-11H |
InChI Key |
MFHYHMBRYYIKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=CC=C4)Cl)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.